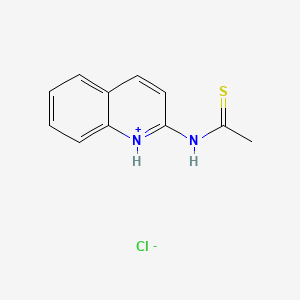
Acetamide, N-(2-quinolyl)thio-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-quinolyl)thio-, hydrochloride: is an organic compound with a complex structure that includes a quinoline ring and a thioacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-quinolyl)thio-, hydrochloride typically involves the reaction of 2-quinoline thiol with acetamide in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Starting Materials: 2-quinoline thiol and acetamide.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, often at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(2-quinolyl)thio-, hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-(2-quinolyl)thio-, hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which Acetamide, N-(2-quinolyl)thio-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Acetamidine hydrochloride: Similar in structure but lacks the quinoline ring.
Thioacetamide: Contains the thioacetamide group but lacks the quinoline ring.
Quinoline derivatives: Share the quinoline ring but differ in the substituents attached to it.
Uniqueness: Acetamide, N-(2-quinolyl)thio-, hydrochloride is unique due to the combination of the quinoline ring and the thioacetamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
69365-68-0 |
|---|---|
Formule moléculaire |
C11H11ClN2S |
Poids moléculaire |
238.74 g/mol |
Nom IUPAC |
N-quinolin-1-ium-2-ylethanethioamide;chloride |
InChI |
InChI=1S/C11H10N2S.ClH/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11;/h2-7H,1H3,(H,12,13,14);1H |
Clé InChI |
MMLKFYRKHOBMCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)NC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



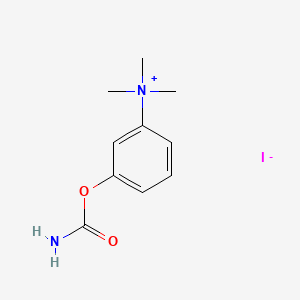
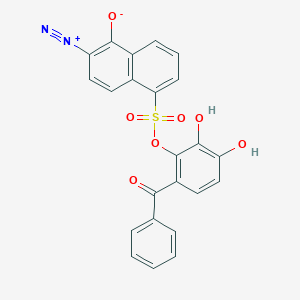

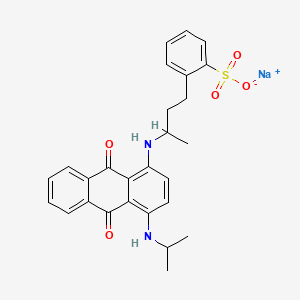
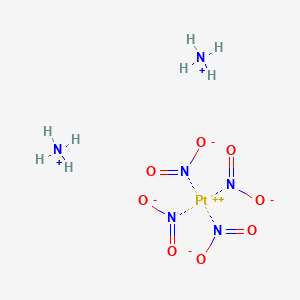



![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
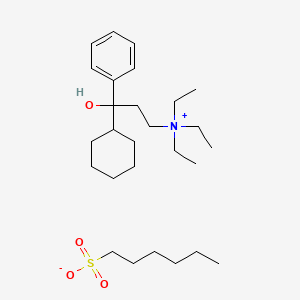

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

